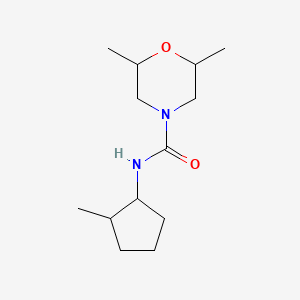
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and acts as a positive allosteric modulator of the GABAA receptor.
Wirkmechanismus
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). This compound binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the potency of GABA at the GABAA receptor, and to enhance the activity of other positive allosteric modulators of the receptor. This compound has also been shown to have anxiolytic effects in animal models, and to reduce the severity of seizures in epilepsy models.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of the GABAA receptor, which makes it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, this compound has some limitations as well. It has been shown to have some toxic effects in animal studies, and its effects on the GABAA receptor can be influenced by factors such as receptor subtype and expression level.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide. One area of interest is the development of more selective positive allosteric modulators of the GABAA receptor, which could have therapeutic applications in anxiety and other neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system, which could have implications for the treatment of conditions such as schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on the GABAA receptor, and to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a tool to study the GABAA receptor. It acts as a positive allosteric modulator of the receptor, and has been shown to have anxiolytic and anticonvulsant effects in animal models. While this compound has some limitations, it remains a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. Further research is needed to fully understand the mechanisms underlying its effects, and to explore its potential as a therapeutic agent.
Synthesemethoden
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a catalyst. Other methods include the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a base, or the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been widely used in scientific research as a tool to study the GABAA receptor. It is used to investigate the effects of positive allosteric modulators on the receptor, and to explore the potential therapeutic applications of these compounds. This compound has also been used to study the role of the GABAA receptor in anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9-5-4-6-12(9)14-13(16)15-7-10(2)17-11(3)8-15/h9-12H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIGPYCGQRJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
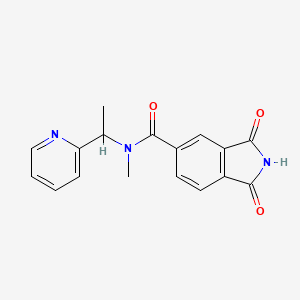
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
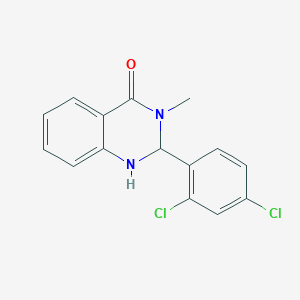
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
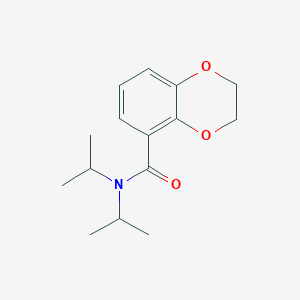

![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
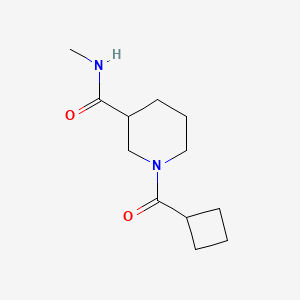
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)